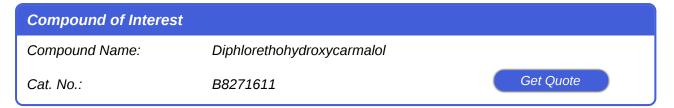


Diphlorethohydroxycarmalol (DPHC): A Potent TNF-α Inhibitor for Inflammatory Myopathy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of DPHC's function as a Tumor Necrosis Factor-alpha (TNF- α) inhibitor, with a particular focus on its potential therapeutic application in inflammatory myopathy. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the study and application of DPHC.

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

TNF- α is a pleiotropic cytokine that plays a central role in orchestrating inflammatory responses. In skeletal muscle, elevated levels of TNF- α can trigger a signaling cascade that leads to muscle atrophy and inflammation. DPHC exerts its anti-inflammatory effects by effectively targeting key nodes within the TNF- α signaling pathway, primarily through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.



Upon binding to its receptor, TNFR1, TNF- α initiates a series of events that lead to the activation of the IkB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-kB (IkB α), targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-kB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1 β and IL-6, as well as muscle-specific E3 ubiquitin ligases, MuRF-1 and MAFbx/Atrogin-1, which are critical mediators of muscle protein degradation.

DPHC has been shown to intervene in this process by down-regulating the phosphorylation of both IkB α and the p65 subunit of NF-kB.[1] This inhibition prevents the degradation of IkB α and sequesters NF-kB in the cytoplasm, thereby blocking the transcription of its target genes. Furthermore, while TNF- α itself may not consistently stimulate the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in C2C12 cells, DPHC has been observed to suppress the phosphorylation of these MAPKs, suggesting a broader anti-inflammatory action.[1]

Quantitative Data on the Inhibitory Effects of DPHC

The efficacy of **Diphlorethohydroxycarmalol** (DPHC) in mitigating TNF-α-induced inflammatory responses has been quantified through various in vitro studies. The following tables summarize the key quantitative findings from research conducted on C2C12 myotubes, a common cell line model for studying muscle biology.

Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by DPHC in TNF- α -Stimulated C2C12

Myotubes

DPHC Concentration (μg/mL)	Inhibition of NO Production (%)	
1.56	14.97%	
3.125	21.09%	
6.25	25.85%	
12.5	25.85%	

Data presented as the percentage of inhibition relative to TNF- α -stimulated cells without DPHC treatment.[1]



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Table 2: Effect of DPHC on the Protein Expression of Key Molecules in the TNF- α Signaling Pathway in C2C12

Mvotubes

Protein	Treatment	Fold Change vs. Non- Treated Control
ρ-ΙκΒα	TNF-α	1.58
TNF-α + DPHC (6.25 μg/mL)	0.62	
TNF-α + DPHC (12.5 μg/mL)	0.42	_
p-p65 NF-кВ	TNF-α	1.53
TNF-α + DPHC (12.5 μg/mL)	Significantly Suppressed	
MuRF-1	TNF-α	1.40
TNF-α + DPHC (12.5 μg/mL)	0.60	
MAFbx/Atrogin-1	TNF-α	1.15
TNF-α + DPHC (12.5 μg/mL)	0.56	

Fold change is relative to the protein expression in non-treated C2C12 cells.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of DPHC as a TNF- α inhibitor.

Cell Culture and Induction of Inflammatory Myopathy in C2C12 Myotubes

- Cell Line: Mouse myoblast cell line C2C12.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.



- Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to approximately 80-90% confluency and then the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum). The cells are allowed to differentiate for 5-7 days.[3][4]
- Induction of Inflammation: Differentiated C2C12 myotubes are pre-treated with various concentrations of DPHC for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by treating the cells with recombinant mouse TNF-α (e.g., 10-100 ng/mL) for a designated time (e.g., 24-72 hours).[4]

Western Blot Analysis for Signaling Proteins

- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, MuRF-1, MAFbx, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH).
- Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

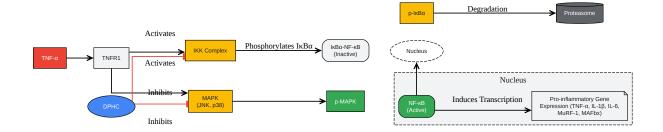


RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

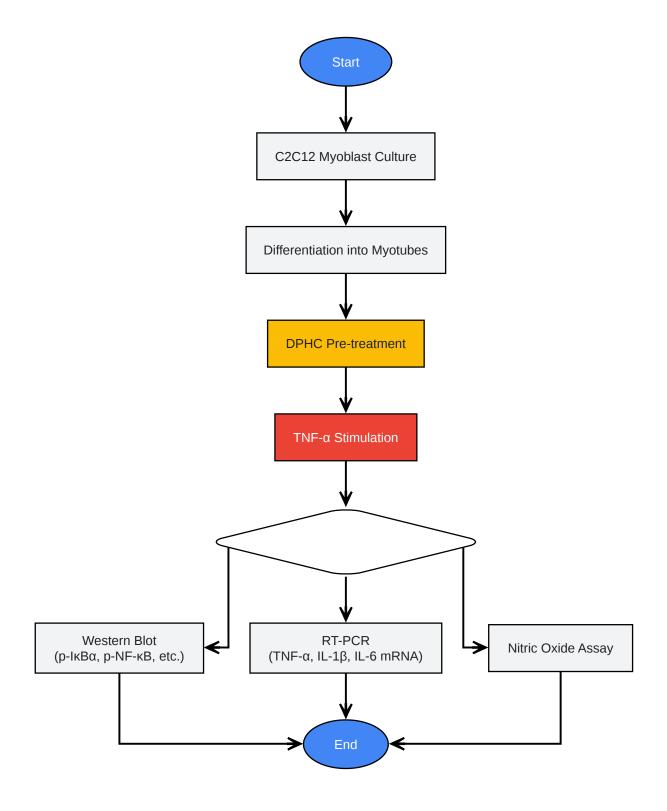
- RNA Isolation: Total RNA is extracted from the treated C2C12 myotubes using a TRIzolbased method or a commercial RNA isolation kit.[5]
- RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer. The integrity of the RNA can be assessed by gel electrophoresis.
- Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA (e.g., 1-5 μg) using a reverse transcriptase enzyme and oligo(dT) or random primers.[5]
 [6]
- PCR Amplification: The resulting cDNA is used as a template for PCR amplification using gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[6]
- Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA stain. For quantitative real-time PCR (qPCR), a fluorescent dye (e.g., SYBR Green) is used, and the relative mRNA expression levels are calculated using the ΔΔCt method.[7]

Visualizations Signaling Pathway of DPHC's TNF-α Inhibition

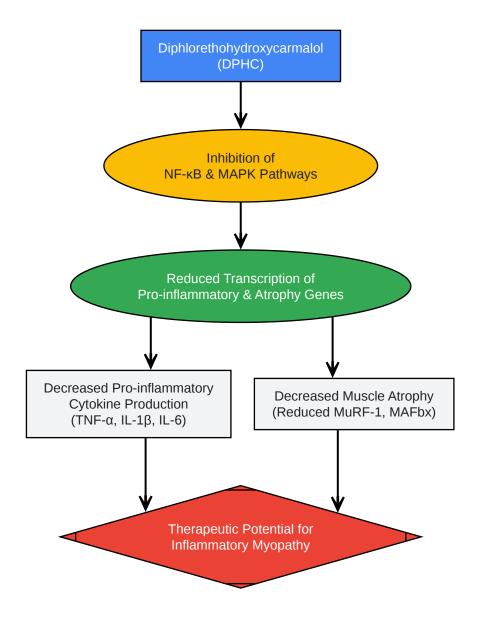












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